3-Nitroanilinium chloride

Basicity pKa Electronic Effects

Procure 3-Nitroanilinium chloride (CAS 33240-96-9), the definitive meta-substituted nitroaniline hydrochloride. This stable, non-volatile salt is critical for synthesizing specific azo dyes (Disperse Yellow 5, Acid Blue 29) where the meta-substitution pattern dictates final product properties. Using 2- or 4-isomer hydrochlorides will fail to achieve correct diazotization and coupling outcomes due to fundamental differences in pKa and electronic distribution. Ideal as a certified reference material for environmental HPLC analysis of nitroaniline isomers. For pharmaceutical research, it serves as the exact regioisomer for meta-substituted building blocks. Available as a white to orange-green crystalline powder, soluble in methanol. Ensure your synthesis pathway does not falter—choose the correct isomer.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
Cat. No. B7797529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroanilinium chloride
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])[NH3+].[Cl-]
InChIInChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H
InChIKeyFWUUMDDHHPVSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroaniline Hydrochloride CAS 33240-96-9: Technical Baseline and Procurement Considerations for Dye and Pharmaceutical Intermediates


3-Nitroanilinium chloride (3-Nitroaniline hydrochloride), with CAS number 33240-96-9 and molecular formula C6H7ClN2O2 (MW 174.58), is a solid hydrochloride salt of the meta-nitro substituted aniline isomer . It is commercially available as a white to orange-green crystalline powder with specified solubility in methanol [1]. This compound serves as a stable, non-volatile intermediate [2] primarily employed as a precursor for azo dyes such as Disperse Yellow 5 and Acid Blue 29 [3], distinguishing its reactivity profile from the ortho- and para-substituted nitroaniline isomers.

Why Generic Nitroaniline Hydrochlorides Are Not Interchangeable with 3-Nitroaniline Hydrochloride


The substitution of 3-nitroaniline hydrochloride with its 2- or 4-isomer counterparts in synthetic pathways is not chemically trivial due to fundamental differences in electronic distribution and basicity (pKa of conjugate acid) [1]. The meta-substitution pattern of the nitro group in 3-nitroaniline results in a distinct pKa value compared to the ortho and para isomers, directly impacting protonation states, nucleophilicity, and reaction kinetics in acid-catalyzed processes or salt formations [2]. Consequently, using the incorrect isomer hydrochloride will lead to divergent reactivity, altered solubility profiles in methanol , and potential failure in achieving the desired azo coupling or Hofmann rearrangement outcomes, making direct substitution without re-optimization of the synthetic protocol inadvisable.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Nitroaniline Hydrochloride


pKa and Basicity Differentiation: Meta vs. Ortho/Para Nitroaniline Hydrochlorides

The basicity of the conjugate acid of nitroanilines follows the order: 3-nitroaniline > 2-nitroaniline > 4-nitroaniline [1]. This is attributed to the varying strengths of the electron-withdrawing inductive effect (-I) and the resonance effect (+M) of the nitro group at different positions. The meta-substituted 3-nitroaniline exhibits the highest basicity among the three isomers, directly impacting its protonation state and reactivity in acid-catalyzed reactions compared to the ortho and para analogs [2].

Basicity pKa Electronic Effects Reactivity

Solubility and Formulation Behavior: Methanol Solubility of 3-Nitroaniline Hydrochloride

3-Nitroaniline hydrochloride is documented as being soluble in methanol [1]. This property is critical for purification via recrystallization and for use as a stock solution in various assays. The solubility profile in methanol is a key differentiator from the parent 3-nitroaniline free base, which has different solubility characteristics. While direct quantitative solubility data in mg/mL is not provided in the searched sources for the hydrochloride salt, its stated solubility in methanol provides a practical benchmark for laboratory handling and formulation .

Solubility Formulation Crystallization Methanol

Chromatographic Retention: HPLC Separation of 3-Nitroaniline from its Isomers

A validated HPLC-UV method has been developed for the simultaneous separation and determination of five nitroaniline and dinitroaniline isomers, including 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline [1]. Using an Agilent TC-C18 column and a mobile phase of acetonitrile/water (30/70 v/v) at a flow rate of 1.0 mL/min, baseline separation of 3-nitroaniline from its ortho- and para-isomers was achieved, enabling precise quantitation in complex matrices like wastewater [2].

HPLC Analytical Chemistry Isomer Separation Quality Control

Synthetic Route Specificity: Hofmann Rearrangement Exclusivity for 3-Nitroaniline

3-Nitroaniline can be synthesized via the nitration of benzamide followed by a Hofmann rearrangement of the resulting 3-nitrobenzamide [1]. This route is specific to the meta-isomer and contrasts sharply with the synthesis of 4-nitroaniline, which typically involves nitration of protected aniline [2]. Crucially, photolysis studies of arylnitramines show that under various conditions, the isomeric 2- and 4-nitroanilines are formed, but 3-nitroaniline is never produced via this pathway [3].

Organic Synthesis Hofmann Rearrangement Regioselectivity Process Chemistry

Optimal Application Scenarios for 3-Nitroaniline Hydrochloride Based on Verified Evidence


Synthesis of Meta-Substituted Azo Dyes (e.g., Disperse Yellow 5)

3-Nitroaniline hydrochloride serves as a critical diazonium precursor for the synthesis of specific azo dyes, notably Disperse Yellow 5 and Acid Blue 29, where the meta-substitution pattern dictates the final dye's color and properties [1]. The use of the hydrochloride salt ensures proper protonation and solubility for efficient diazotization and subsequent coupling, a process that would fail or yield an incorrect product if 2- or 4-nitroaniline isomers were substituted.

Analytical Standard for Environmental Monitoring of Nitroanilines

Due to its distinct retention time in reversed-phase HPLC, 3-nitroaniline hydrochloride can be utilized as a certified reference material for the quantitative analysis of nitroaniline isomers in environmental water samples [1]. Its baseline separation from 2- and 4-nitroaniline under specified chromatographic conditions allows for accurate monitoring of industrial effluents, supporting regulatory compliance and environmental safety assessments.

Precursor for Meta-Directed Organic Synthesis via Hofmann Rearrangement

As the hydrochloride salt of the amine product from a Hofmann rearrangement of 3-nitrobenzamide, this compound is ideally suited as a starting material or reference standard in research focused on meta-substituted aromatic compounds [1]. Its use ensures the correct regioisomer is employed for building blocks in pharmaceutical research, such as intermediates for HCV inhibitors or other nitrogen-containing heterocycles [2].

Biochemical Interaction Studies with Serum Albumins

3-Nitroaniline, from which the hydrochloride salt is derived, has been used in fluorescence spectrometry studies to investigate its interaction with bovine serum albumin (BSA) [1]. This research is vital for understanding the toxicological implications and transport mechanisms of nitroaniline isomers in biological systems. The hydrochloride salt provides a convenient, water-soluble form for preparing solutions for such in vitro assays.

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